N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Description

The exact mass of the compound N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

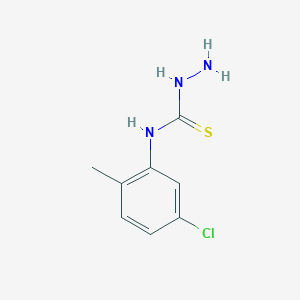

1-amino-3-(5-chloro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-2-3-6(9)4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHFCGWLGJWPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369659 |

Source

|

| Record name | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66298-10-0 |

Source

|

| Record name | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66298-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Chloro-2-methylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the molecule. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery, given the established biological significance of the hydrazinecarbothioamide scaffold.

Introduction

Hydrazinecarbothioamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2][3][4] The structural features of these molecules, particularly the presence of a reactive thiourea moiety, allow for diverse chemical modifications and interactions with biological targets. The subject of this guide, N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, is a novel compound designed to explore the impact of the 5-chloro-2-methylphenyl substituent on the therapeutic potential of the hydrazinecarbothioamide core. This guide outlines a plausible synthetic route and the expected analytical characteristics of this compound, based on established chemical principles and data from analogous structures.

Synthesis

The synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is proposed as a two-step process, commencing with the commercially available 5-Chloro-2-methylaniline. The overall synthetic scheme is depicted below.

Scheme 1: Synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

References

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is a substituted thiosemicarbazide derivative. The thiosemicarbazide scaffold is a prominent feature in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, and a discussion of the potential biological significance of this specific compound, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

While specific experimentally determined physicochemical data for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is limited in publicly available literature, the following information has been compiled from chemical supplier data. Further experimental validation is recommended.

| Property | Value | Source |

| CAS Number | 66298-10-0 | [3] |

| Molecular Formula | C8H10ClN3S | [3] |

| Molecular Weight | 215.70 g/mol | [3] |

| MDL Number | MFCD00060572 |

Note: Data such as melting point, boiling point, and solubility for this specific isomer have not been found in the reviewed literature and would require experimental determination.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of substituted thiosemicarbazides.[4] The primary route involves the reaction of a corresponding hydrazine with an isothiocyanate. In this case, the synthesis would logically proceed from 5-chloro-2-methylaniline.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

Detailed Experimental Protocol: Synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Materials:

-

5-Chloro-2-methylaniline

-

Sodium Nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous Chloride (SnCl2)

-

Ammonium Thiocyanate (NH4SCN)

-

Ethanol

-

Diethyl ether

-

Distilled water

Procedure:

-

Diazotization: A solution of 5-chloro-2-methylaniline (1 equivalent) in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1 equivalent) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction to Hydrazine: The freshly prepared diazonium salt solution is slowly added to a stirred solution of stannous chloride (3 equivalents) in concentrated hydrochloric acid, also kept at 0-5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate of (5-chloro-2-methylphenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

-

Thiosemicarbazide Formation: The dried (5-chloro-2-methylphenyl)hydrazine hydrochloride (1 equivalent) and ammonium thiocyanate (1.2 equivalents) are suspended in ethanol. The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

Potential Biological Activity and Signaling Pathways

While no specific biological data for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide has been found, the broader class of thiosemicarbazide derivatives is known for a wide range of pharmacological activities.[1][2][5] These activities often stem from their ability to chelate metal ions, which are crucial for the function of various enzymes.

One of the key mechanisms of action for many biologically active thiosemicarbazones (derived from thiosemicarbazides) is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis. This inhibition is often mediated through the chelation of the iron atoms within the enzyme's active site. This disruption of DNA synthesis can lead to cytotoxic effects, which is a desirable trait for anticancer agents.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a thiosemicarbazide derivative could interfere with a signaling pathway crucial for cell proliferation, such as the Ras-Raf-MEK-ERK pathway, potentially through indirect effects of metal chelation or direct interaction with pathway components.

Caption: Hypothetical inhibition of a cell proliferation signaling pathway.

Experimental Protocols for Physicochemical Characterization

To fully characterize N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, the following experimental protocols are proposed.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Procedure:

-

A small amount of the dried, recrystallized solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting range is approached.

-

The temperature range over which the substance melts (from the appearance of the first liquid droplet to the complete liquefaction of the solid) is recorded.

Determination of Solubility

Procedure:

-

A known amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide, acetone).

-

The mixture is vortexed for 1 minute and then allowed to stand for 10 minutes at a controlled temperature (e.g., 25 °C).

-

The solubility is visually assessed. If the solid dissolves completely, the compound is considered soluble. If not, the amount of solvent is incrementally increased until dissolution occurs, or the compound is deemed sparingly soluble or insoluble. This process is repeated for a range of polar and non-polar solvents.

Determination of Partition Coefficient (Log P)

Method: Shake-flask method (OECD Guideline 107).

Procedure:

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Conclusion

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide represents a specific isomer within the broadly bioactive class of thiosemicarbazides. While its fundamental identifiers are established, a comprehensive understanding of its physicochemical properties and biological activity requires further experimental investigation. The proposed synthetic route and characterization protocols provide a framework for future research into this and related compounds, which may hold potential for applications in medicinal chemistry and drug discovery. The rich history of biological activity within the thiosemicarbazide family suggests that N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is a worthy candidate for further screening and development.

References

Analysis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide: A Technical Overview

Disclaimer: A comprehensive crystal structure analysis for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is not publicly available in the reviewed scientific literature. Therefore, this guide presents a generalized methodology and representative data based on the analysis of structurally similar thiosemicarbazide derivatives. The experimental protocols and quantitative data are provided as an illustrative example of a typical crystal structure analysis for this class of compounds.

Introduction

Thiosemicarbazides and their derivatives are a class of compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile coordination chemistry and diverse biological activities, including antimicrobial and anticancer properties, make them attractive targets for drug discovery and development. The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is fundamental to understanding their structure-activity relationships, designing novel derivatives with enhanced therapeutic potential, and for their application in crystal engineering.

This technical guide outlines the essential steps involved in the crystal structure analysis of N-arylhydrazinecarbothioamides, using N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide as a representative example. It details the synthesis, crystallization, and crystallographic analysis, providing researchers with a comprehensive overview of the experimental workflow and data interpretation.

Experimental Protocols

Synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

The synthesis of N-arylhydrazinecarbothioamides is typically achieved through the reaction of the corresponding hydrazine with an appropriate isothiocyanate.

Materials:

-

(5-Chloro-2-methylphenyl)hydrazine

-

Potassium thiocyanate (or a suitable isothiocyanate precursor)

-

Hydrochloric acid

-

Ethanol

-

Distilled water

Procedure:

-

A solution of (5-Chloro-2-methylphenyl)hydrazine hydrochloride is prepared by dissolving the hydrazine in a minimal amount of ethanol, followed by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.

-

An aqueous solution of potassium thiocyanate is prepared separately.

-

The potassium thiocyanate solution is added dropwise to the hydrazine hydrochloride solution with constant stirring.

-

The reaction mixture is refluxed for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold distilled water and then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

Procedure:

-

A saturated solution of the purified N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.

-

Well-formed, single crystals are harvested upon their appearance.

X-ray Data Collection and Structure Refinement

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD)

-

Graphite-monochromated MoKα radiation (λ = 0.71073 Å)

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 296 K).

-

The collected data is processed using software for integration and scaling (e.g., SAINT).

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXTL).

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The following tables summarize representative crystallographic data and geometric parameters for a compound of this class.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₁₀ClN₃S |

| Formula weight | 215.70 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 10.456(5) Å, β = 101.34(2)° | |

| c = 12.567(6) Å, γ = 90° | |

| Volume | 1047.8(9) ų |

| Z | 4 |

| Density (calculated) | 1.368 Mg/m³ |

| Absorption coefficient | 0.528 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2401 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degrees (°) |

| S1-C8 | 1.682(2) | N2-N3-C8 | 119.5(2) |

| N1-C1 | 1.425(3) | C7-C1-N1 | 118.9(2) |

| N1-C8 | 1.365(3) | C2-C1-N1 | 120.8(2) |

| N2-N3 | 1.408(3) | C1-N1-C8 | 128.4(2) |

| N2-H2 | 0.86(3) | N3-C8-N1 | 115.6(2) |

| N3-C8 | 1.328(3) | N3-C8-S1 | 123.2(2) |

| C1-C7-Cl1 | 1.741(2) | N1-C8-S1 | 121.2(2) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the crystal structure analysis process.

Logical Relationships in Structural Analysis

The interpretation of the crystal structure involves understanding the relationships between the molecular conformation and the intermolecular interactions that stabilize the crystal lattice.

An In-depth Technical Guide to the Spectroscopic Data of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide. These predictions are based on characteristic values for similar thiosemicarbazide derivatives found in scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| CH₃ | ~2.2 - 2.4 | Singlet | The methyl group on the aromatic ring. |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | The terminal amino protons of the hydrazine group. |

| Ar-H (H3, H4, H6) | ~6.8 - 7.5 | Multiplet | Protons on the substituted phenyl ring. |

| NH (hydrazine) | ~8.0 - 9.0 | Singlet | The proton of the secondary amine in the hydrazine moiety. |

| NH (thioamide) | ~9.5 - 10.5 | Singlet | The proton of the thioamide group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| CH₃ | ~17 - 20 | Methyl carbon on the aromatic ring. |

| Ar-C (C3, C4, C6) | ~120 - 135 | Unsubstituted carbons of the phenyl ring. |

| Ar-C (C1, C2, C5) | ~130 - 150 | Substituted carbons of the phenyl ring (C-N, C-CH₃, C-Cl). |

| C=S | ~180 - 185 | Thioamide carbonyl carbon. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretching (NH₂) | 3300 - 3500 | Medium - Strong |

| N-H Stretching (NH) | 3100 - 3300 | Medium |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium - Weak |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium - Weak |

| C=S Stretching | 1200 - 1300 | Strong |

| C-N Stretching | 1250 - 1350 | Medium |

| C-Cl Stretching | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | ~215/217 | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| [M - NH₂]⁺ | ~199/201 | Loss of the terminal amino group. |

| [M - CSNH₂]⁺ | ~156/158 | Loss of the thiocarbamoyl group. |

| [Cl-C₇H₇N]⁺ | ~140/142 | Fragment corresponding to the 5-chloro-2-methylaniline moiety. |

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic analysis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, based on established procedures for similar compounds.

Synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

A common method for the synthesis of N-substituted hydrazinecarbothioamides involves the reaction of the corresponding isothiocyanate with hydrazine hydrate.

Materials:

-

5-Chloro-2-methylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent like 2-propanol)

Procedure:

-

Dissolve 5-Chloro-2-methylphenyl isothiocyanate in ethanol.

-

Add an equimolar amount of hydrazine hydrate dropwise to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2 to 6 hours.[1][2]

-

The progress of the reaction can be monitored by thin-layer chromatography.[2]

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol or petroleum ether and then dried.[3]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][5]

-

The sample is dissolved in a suitable deuterated solvent, most commonly DMSO-d₆, which is effective at dissolving thiosemicarbazide derivatives.[4][5]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using an FT-IR spectrometer.

-

Samples can be prepared as KBr pellets or analyzed using an ATR (Attenuated Total Reflectance) accessory.[4]

-

The spectral data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure of the compound.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide on N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide and the Broader Class of Thiosemicarbazide Derivatives

Disclaimer: This document provides a comprehensive overview of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide (CAS number 66298-10-0) and the general class of thiosemicarbazide derivatives. It is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide in publicly accessible literature, this guide leverages established knowledge of structurally similar thiosemicarbazide compounds to present representative experimental protocols, potential biological activities, and hypothetical data for illustrative purposes.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by the presence of a hydrazinecarbothioamide functional group. These compounds and their derivatives, thiosemicarbazones, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Their biological potential is attributed to their ability to chelate metal ions, which is crucial for the function of various enzymes, and to interact with biological macromolecules. This guide focuses on N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, a specific member of this class, and provides a broader context of the therapeutic potential of thiosemicarbazide derivatives.

Chemical and Physical Properties

While specific experimental data for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is limited, its basic properties can be derived from its chemical structure and information available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 66298-10-0 | [3][4] |

| Molecular Formula | C₈H₁₀ClN₃S | [3][4] |

| Molecular Weight | 215.70 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol | General knowledge |

| SMILES | CC1=CC=C(NC(=S)NN)C=C1Cl | [3] |

Synthesis and Characterization

A general and widely adopted method for the synthesis of N-substituted hydrazinecarbothioamides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the specific synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, the corresponding isothiocyanate, 5-chloro-2-methylphenyl isothiocyanate, would be the key starting material.

This protocol is a representative method for the synthesis of thiosemicarbazide derivatives.

-

Reaction Setup: To a solution of the appropriately substituted aryl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with constant stirring.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the resulting precipitate is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

-

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

-

Biological Activity and Potential Applications

Thiosemicarbazide derivatives have been extensively investigated for a variety of biological activities, with anticancer, antibacterial, and antioxidant properties being the most prominent.[5][6] The mechanism of action for their anticancer effects is often linked to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO at the same final concentration as the test compound wells.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

The following table presents hypothetical IC₅₀ values for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide against various cancer cell lines for illustrative purposes.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HeLa | Cervical Carcinoma | 18.5 |

| HT-29 | Colon Adenocarcinoma | 25.1 |

Visualizations

Caption: General workflow for synthesis and biological evaluation.

Caption: Inhibition of Ribonucleotide Reductase signaling pathway.

Conclusion

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide belongs to the promising class of thiosemicarbazide derivatives. While specific research on this particular compound is not widely available, the extensive studies on analogous compounds suggest its potential as a bioactive agent, particularly in the realm of anticancer drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this and other novel thiosemicarbazide derivatives. Further investigation into the specific biological activities and mechanism of action of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 66298-10-0|N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide|BLD Pharm [bldpharm.com]

- 4. 4-(5-CHLORO-2-METHYLPHENYL)-3-THIOSEMICARBAZIDE | 66298-10-0 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are characterized by the presence of a hydrazinecarbothioamide moiety. This structural feature imparts a wide range of biological activities, making them a subject of significant interest in medicinal chemistry. Thiosemicarbazides and their derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anticonvulsant, and antitumor activities. The biological potential of these compounds is often attributed to the thione group and their ability to act as chelating agents for metal ions. This guide provides a technical overview of the potential mechanism of action of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, based on the known activities of structurally related compounds.

Proposed Mechanisms of Action

While specific studies on the mechanism of action of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide are not extensively available, the broader class of thiosemicarbazide derivatives has been investigated for various biological activities. The proposed mechanisms are often linked to their ability to interact with biological macromolecules and disrupt cellular processes.

Antimicrobial and Antifungal Activity

A prominent proposed mechanism for the antimicrobial and antifungal activity of thiosemicarbazides involves the chelation of essential metal ions, such as iron, copper, and zinc. These metal ions are crucial cofactors for various enzymes involved in microbial growth and metabolism. By sequestering these ions, thiosemicarbazides can inhibit key enzymatic reactions, leading to the disruption of cellular functions and ultimately, microbial cell death.

Caption: Proposed antimicrobial mechanism via metal chelation.

Anticancer Activity

Several thiosemicarbazide derivatives have exhibited anticancer properties, and a number of potential mechanisms have been proposed. One of the leading hypotheses is the induction of oxidative stress within cancer cells. These compounds may interfere with the cellular redox balance, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).

Another proposed anticancer mechanism involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. By inhibiting this enzyme, thiosemicarbazides can disrupt DNA replication and cell cycle progression, leading to the suppression of tumor growth.

Caption: Proposed anticancer mechanism via ROS generation.

Quantitative Data on Related Compounds

While specific quantitative bioactivity data for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is limited in publicly available literature, studies on structurally similar N-(substituted phenyl)hydrazinecarbothioamides have reported antimicrobial and antifungal activities. The following table summarizes the minimum inhibitory concentration (MIC) values for some related compounds against various microbial strains. This data provides a contextual framework for the potential bioactivity of the title compound.

| Compound Structure | Test Organism | MIC (µg/mL) | Reference |

| N-(4-chlorophenyl) derivative | Staphylococcus aureus | 125 | [1][2] |

| N-(4-chlorophenyl) derivative | Escherichia coli | 250 | [1][2] |

| N-(4-bromophenyl) derivative | Staphylococcus aureus | 62.5 | [1][2] |

| N-(4-bromophenyl) derivative | Escherichia coli | 125 | [1][2] |

| N-(4-nitrophenyl) derivative | Staphylococcus aureus | 250 | [1][2] |

| N-(4-nitrophenyl) derivative | Escherichia coli | 500 | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and antimicrobial evaluation of N-substituted hydrazinecarbothioamides, based on established protocols for this class of compounds.

Synthesis of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

This protocol describes a general method for the synthesis of N-arylhydrazinecarbothioamides from the corresponding aryl isothiocyanate and hydrazine hydrate.

Materials:

-

5-Chloro-2-methylphenyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Ethanol (absolute)

-

Glacial acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 5-Chloro-2-methylphenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise while stirring at room temperature.

-

After the addition is complete, add a few drops of glacial acetic acid as a catalyst (optional).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using techniques such as Melting Point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Caption: General workflow for synthesis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains.

Materials:

-

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide in DMSO at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution: In a 96-well microplate, perform serial two-fold dilutions of the compound's stock solution in MHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the microplates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide family, a class of compounds with significant potential in drug discovery due to their diverse biological activities. While the precise mechanism of action for this specific compound requires further investigation, the known activities of related thiosemicarbazides suggest potential antimicrobial, antifungal, and anticancer properties. The proposed mechanisms, including metal chelation and induction of oxidative stress, provide a foundation for future research. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this and other related compounds, facilitating further exploration of their therapeutic potential.

References

Potential Biological Activities of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide: A Technical Guide

Disclaimer: No specific biological activity data has been found in the public domain for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide. This guide summarizes the potential biological activities based on studies of structurally similar thiosemicarbazide and thiosemicarbazone derivatives, particularly those with substituted phenyl rings. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive overview rather than a definitive account of the specific compound's properties.

Introduction

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are characterized by a hydrazinecarbothioamide moiety. This structural motif is a well-established pharmacophore known to impart a wide range of biological activities. The presence of a substituted phenyl ring, in this case, a 5-chloro-2-methylphenyl group, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Research on analogous compounds suggests potential applications in oncology, infectious diseases, and conditions associated with oxidative stress.

Potential Biological Activities

Based on the extensive research on structurally related thiosemicarbazide and thiosemicarbazone derivatives, N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is predicted to exhibit anticancer, antimicrobial, and antioxidant activities.

Anticancer Activity

Thiosemicarbazones, which can be formed from thiosemicarbazides, are a prominent class of compounds with demonstrated potent anti-cancer effects.[1][2] Their primary mechanism of action is often attributed to the chelation of essential metal ions, particularly iron and copper, which are crucial for cancer cell proliferation.[2] This chelation can disrupt various cellular processes.

Key Mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is a key enzyme in DNA synthesis, and its activity is iron-dependent. By chelating iron, thiosemicarbazones can inhibit RNR, leading to the depletion of the deoxynucleotide pool and subsequent cell cycle arrest.

-

Induction of Oxidative Stress: The metal complexes of thiosemicarbazones can be redox-active, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

-

Topoisomerase II Inhibition: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and cell death.

-

Apoptosis Induction: Through various mechanisms, including the activation of caspase cascades, thiosemicarbazones can induce programmed cell death in cancer cells.

Antimicrobial Activity

Thiosemicarbazide derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3][4] The presence of halogen and methyl substituents on the phenyl ring can modulate this activity.

Key Mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, these enzymes are crucial for DNA replication. Inhibition of their function by thiosemicarbazide derivatives can lead to bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, compromising its integrity.

-

Metal Chelation: Similar to their anticancer activity, the chelation of essential metal ions can disrupt microbial metabolic processes.

Antioxidant Activity

The hydrazinecarbothioamide moiety can act as a hydrogen donor, enabling it to scavenge free radicals. The antioxidant potential of these compounds is valuable in combating oxidative stress-related pathologies.[1][5]

Key Mechanism:

-

Free Radical Scavenging: The compound can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating the radical chain reaction.

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data from published studies on thiosemicarbazide and thiosemicarbazone derivatives with substitutions on the phenyl ring. This data provides an indication of the potential potency of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

Table 1: In Vitro Anticancer Activity of Substituted Phenyl Thiosemicarbazide/Thiosemicarbazone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | MTT | 0.7 µg/mL | [6] |

| 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | MTT | 0.9 µg/mL | [6] |

| 2-(2-hydroxybenzylidene)-N-(2-methylphenyl) hydrazinecarbothioamide | HL-60 (Leukemia) | MTS | >10 | [5] |

| Nitro-substituted semicarbazides | U87 (Malignant glioma) | MTT | 12.6 µg/mL | [7] |

| Chloro-substituted thiosemicarbazide | U87 (Malignant glioma) | MTT | 14.6 µg/mL | [7] |

Table 2: In Vitro Antimicrobial Activity of Substituted Phenyl Thiosemicarbazide Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| N-(2-methylphenyl) hydrazinecarbothioamide | E. coli | Broth Microdilution | >50 | [4] |

| N-(2-methylphenyl) hydrazinecarbothioamide | S. aureus | Broth Microdilution | >50 | [4] |

| 4-bromophenyl substituted thiosemicarbazide | S. aureus | Broth Microdilution | 12.5 | [8] |

| 4-chlorophenyl substituted thiosemicarbazide | S. aureus | Broth Microdilution | >100 | [8] |

| Ni(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol | S. aureus | Broth Microdilution | 1.95 - 7.81 | [9] |

Table 3: In Vitro Antioxidant Activity of Substituted Phenyl Thiosemicarbazide Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide | DPPH | 39.79 | [1] |

| N-(2-methylphenyl) hydrazinecarbothioamide | ABTS | 16.2 | [5] |

| N-(2-methylphenyl) hydrazinecarbothioamide | DPPH | 32.1 | [5] |

| Nitro-substituted semicarbazides | DPPH | 4.5 µg/mL | [7] |

Experimental Protocols

General Synthesis of N-Arylhydrazinecarbothioamides

A general method for the synthesis of N-arylhydrazinecarbothioamides involves the reaction of an aryl isothiocyanate with hydrazine hydrate.

Procedure:

-

Dissolve the appropriately substituted aryl isothiocyanate (e.g., 5-chloro-2-methylphenyl isothiocyanate) in a suitable solvent such as ethanol.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization.

Synthesis of N-Arylhydrazinecarbothioamides.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a specific McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth Microdilution Workflow.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add a solution of DPPH in the same solvent to each concentration of the test compound. A control containing only DPPH and the solvent is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (discoloration from purple to yellow).

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH Assay Workflow.

Proposed Signaling Pathways

Anticancer Mechanism of Action

The proposed anticancer mechanism of thiosemicarbazone derivatives, which can be formed from N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, is multifaceted.

Proposed Anticancer Signaling Pathway.

Conclusion

While direct experimental evidence for the biological activity of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is currently unavailable, the extensive literature on structurally related thiosemicarbazide and thiosemicarbazone derivatives strongly suggests its potential as a bioactive compound. The predicted anticancer, antimicrobial, and antioxidant properties warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and similar compounds. Future studies should focus on the synthesis and in vitro and in vivo evaluation of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide to validate these predictions and elucidate its specific mechanisms of action.

References

- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medicopublication.com [medicopublication.com]

- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msuir.usm.md [msuir.usm.md]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry. Given the broad spectrum of biological activities exhibited by structurally related thiosemicarbazide and thiosemicarbazone derivatives, this document outlines a systematic approach to investigating the potential interactions and pharmacological profile of this specific compound through computational methods. The guide details methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the visualization of associated signaling pathways. Experimental protocols for the synthesis of related compounds are also provided to offer a complete perspective from molecule conception to computational analysis. The content herein is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are precursors to thiosemicarbazones. These chemical families are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological macromolecules. In silico modeling offers a powerful and cost-effective approach to elucidate the potential mechanisms of action, predict pharmacokinetic properties, and identify potential molecular targets for novel compounds like N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide. This guide will walk through the essential in silico techniques and provide the necessary context for their application.

Physicochemical and Predicted Pharmacokinetic Properties

A fundamental step in the in silico analysis of a potential drug candidate is the prediction of its physicochemical properties and pharmacokinetic profile. These parameters are crucial for assessing its drug-likeness and potential for oral bioavailability.

Table 1: Predicted Physicochemical and ADMET Properties of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide and Related Derivatives

| Parameter | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide (Predicted) | N-phenyl-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide[3] | N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide[3] |

| Molecular Formula | C8H10ClN3S | C13H12N4S | C13H11ClN4S |

| Molecular Weight | 215.70 g/mol | 256.33 g/mol | 290.78 g/mol |

| LogP | 2.5 | 2.8 | 3.4 |

| Hydrogen Bond Donors | 3 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 4 | 4 |

| Molar Refractivity | 59.4 cm³ | 76.5 cm³ | 81.2 cm³ |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | 77.8 Ų | 77.8 Ų |

| Human Intestinal Absorption | High | High | High |

| Blood-Brain Barrier Penetration | Yes | Yes | Yes |

| CYP2D6 Inhibitor | Yes | Yes | Yes |

| Hepatotoxicity | Low Probability | Low Probability | Low Probability |

| Drug-Likeness (Lipinski's Rule of 5) | 0 Violations | 0 Violations | 0 Violations |

Potential Molecular Targets and In Silico Interaction Modeling

Based on the known biological activities of structurally similar thiosemicarbazide and thiosemicarbazone derivatives, several potential protein targets can be hypothesized for N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide. These include enzymes and regulatory proteins involved in microbial pathogenesis and cancer progression.

Potential Protein Targets:

-

Topoisomerase II: A key enzyme in DNA replication and a target for anticancer drugs.[3][4]

-

Transcriptional Regulator PrfA: Essential for the virulence of Listeria monocytogenes, making it a target for novel antibacterial agents.[3][4]

-

Urease: A nickel-containing enzyme crucial for the survival of Helicobacter pylori in the gastric environment; its inhibition is a strategy for treating peptic ulcers.[5]

-

SARS-CoV-2 Papain-like Protease (PLpro): An essential enzyme for viral replication, representing a target for antiviral drug development.[6]

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines the general steps for docking N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide into a hypothetical protein target.

Caption: A generalized workflow for molecular docking studies.

Predicted Binding Interactions

The following table summarizes hypothetical binding energies and interactions based on docking studies of similar compounds with their respective protein targets.

Table 2: Representative Molecular Docking Results of Structurally Related Compounds

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide | Topoisomerase IIβ (3QX3) | -8.5 | ASP479, GLU522, ARG487 | [3] |

| N-phenyl-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide | Transcriptional Regulator PrfA (6EXM) | -7.9 | TYR63, LYS64, GLU77 | [3] |

| A Hydrazone Derivative | SARS-CoV-2 PLpro | -7.2 | GLU167, LYS157, TYR268 | [6] |

| A Hydrazine-carbothioamide Derivative | Urease | -6.8 | HIS136, HIS138, LYS219 (interacting with Ni ions) | [5] |

Signaling Pathways

Based on the potential anticancer activity of thiosemicarbazide derivatives, N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the topoisomerase II-mediated DNA damage response.

Caption: Potential signaling pathway affected by Topoisomerase II inhibition.

Experimental Protocols

General Synthesis of N-Arylhydrazinecarbothioamides

A general and established method for the synthesis of N-arylhydrazinecarbothioamides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.

Materials:

-

5-Chloro-2-methylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 5-Chloro-2-methylphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Silico ADMET Prediction Protocol

Software/Web Servers:

-

SwissADME (--INVALID-LINK--)

-

pkCSM (--INVALID-LINK--)

Procedure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

-

Input the SMILES string or drawn structure into the web server.

-

Run the prediction analysis.

-

Collect the output data, which typically includes physicochemical properties, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity predictions.

-

Analyze the results in the context of drug-likeness rules (e.g., Lipinski's Rule of Five) and potential liabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring biologically active hybrid pharmacophore N-substituted hydrazine-carbothioamides for urease inhibition: In vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Hydrazones and Thiosemicarbazones Targeting Protein-Protein-Interactions of SARS-CoV-2 Papain-like Protease [frontiersin.org]

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, serves as a pivotal and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, incorporating a reactive hydrazinecarbothioamide moiety and a substituted phenyl ring, make it an ideal starting material for constructing various five-membered heterocycles, notably 1,2,4-triazoles and 1,3,4-thiadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their well-documented pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide delineates the synthetic pathways for utilizing N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide as a precursor, providing detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its application in heterocyclic synthesis and drug discovery.

Introduction

Hydrazinecarbothioamide derivatives are a well-established class of reagents in synthetic organic chemistry, primarily owing to their utility in the construction of nitrogen- and sulfur-containing heterocycles. The presence of multiple nucleophilic centers within the hydrazinecarbothioamide backbone allows for facile cyclization reactions with a variety of electrophilic partners. The specific precursor, N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide, offers the additional advantage of introducing a 5-chloro-2-methylphenyl substituent into the target heterocyclic ring. This substitution pattern can be strategically employed to modulate the physicochemical properties and biological activity of the resulting molecules.

This guide focuses on two primary applications of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide: the synthesis of 4-(5-chloro-2-methylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2-substituted-5-(5-chloro-2-methylphenylamino)-1,3,4-thiadiazoles.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones from N-substituted hydrazinecarbothioamides is a robust and widely employed synthetic strategy. This transformation typically involves a one-pot reaction with a carboxylic acid derivative, often in the presence of a dehydrating agent, or a two-step process involving the formation of an intermediate acylthiosemicarbazide followed by base-catalyzed cyclization.

General Reaction Pathway: Carboxylic Acid Condensation

A common and efficient method for the synthesis of 4-(5-chloro-2-methylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the direct condensation of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide with a variety of carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

An In-depth Technical Guide to the Antioxidant Potential of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide Derivatives and Related Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant potential of thiosemicarbazide derivatives, with a specific focus on compounds structurally related to N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide. Due to a lack of extensive research on the exact title compound, this paper synthesizes data from closely related analogs to provide insights into their potential antioxidant activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction to Thiosemicarbazides as Antioxidants

Thiosemicarbazides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] Their antioxidant potential is often attributed to the presence of the hydrazinecarbothioamide core, which can act as a radical scavenger and a metal chelator. The introduction of various substituents on the phenyl ring allows for the modulation of their antioxidant activity, making them a promising scaffold for the development of new therapeutic agents.

Quantitative Antioxidant Activity Data

The antioxidant activities of various thiosemicarbazide derivatives have been evaluated using multiple in vitro assays. This section summarizes the quantitative data from studies on compounds structurally related to N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide.

Table 1: DPPH Radical Scavenging Activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [3][4]

| Compound | Structure | % DPPH Radical Scavenging Activity |

| 10 | 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 88.6 |

| 19 | 1-(5-chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 87.7 |

| 21 | 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 78.6 |

| 20 | 1-(5-chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 58.4 |

| 26 | S-(p-nitrobenzyl)-4-phenyl-1,2,4-triazole derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine | 66.8 |

| Ascorbic Acid (Control) | - | 58.2 |

Table 2: Reducing Power Assay of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [3][4]

| Compound | Structure | Optical Density (at 700 nm) |

| 6 | 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |

| 7 | 1-(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)-5-oxopyrrolidine-3-carboxylic acid | 1.573 |

| 21 | 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.149 |

| Ascorbic Acid (Control) | - | 2.39 |

Table 3: Antioxidant Activity of N-(2-methylphenyl)hydrazinecarbothioamide and its Derivative [1]

| Compound | ABTS•+ Radical Cation Scavenging Activity (IC50, µM/L) | DPPH• Radical Scavenging Activity (IC50, µM/L) |

| N-(2-methylphenyl) hydrazinecarbothioamide | 16.2 | 32.1 |

| 2-(2-hydroxy-3-methoxybenzylidene)-N-(2-methylphenyl) hydrazinecarbothioamide | 15.2 | 12.6 |

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays cited in this guide.

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5][6]

-

Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[5][6]

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

-

Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO).

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.

-

The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the compound.

-

The ABTS assay is another common method for assessing antioxidant activity.

-

Principle: The pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color, is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is measured at 734 nm.

-

Reagents:

-

ABTS solution (typically 7 mM).

-

Potassium persulfate solution (typically 2.45 mM).

-

Test compounds dissolved in a suitable solvent.

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

A solution of the test compound at various concentrations is added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

This assay measures the ability of a compound to scavenge superoxide radicals (O2•−).

-

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan. The presence of an antioxidant inhibits the reduction of NBT, and the decrease in absorbance is measured.

-

Reagents:

-

Tris-HCl buffer.

-

NBT (Nitroblue tetrazolium) solution.

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution.

-

PMS (Phenazine methosulfate) solution.

-

Test compounds dissolved in a suitable solvent.

-

-

Procedure:

-

The reaction mixture contains Tris-HCl buffer, NBT solution, and NADH solution.

-

The test compound at various concentrations is added to the mixture.

-

The reaction is initiated by adding PMS solution.

-

The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 560 nm).

-

The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

-

Visualizations

The following diagram illustrates a general workflow for screening the antioxidant potential of chemical compounds.

Caption: General workflow for the synthesis and antioxidant evaluation of novel compounds.

The primary mechanism by which many thiosemicarbazide derivatives exert their antioxidant effect is through radical scavenging, typically via hydrogen atom transfer (HAT) or single electron transfer (SET).

Caption: Simplified mechanism of free radical scavenging by a thiosemicarbazide derivative.

Conclusion